5-Nitro-2-furoic acid
Overview
Description
5-Nitro-2-furoic acid is a yellow crystalline powder . It belongs to the furans family and is suggested for investigational or industrial investigations .
Synthesis Analysis
Various 5-nitro-2-furoic acid hydrazones have been synthesized and evaluated for in vitro activities . A promising new approach for anti-tubercular agents involves the synthesis of tetrahydroisoquinoline-based 5-nitro-2-furoic acid derivatives .Molecular Structure Analysis
The molecular structure and vibrational spectra of 5-Nitro-2-furoic Acid (NFC) have been investigated by combined theoretical and experimental approaches . The FT-IR and FT-Raman spectra of NFC were recorded in the range 4000 - 400 cm⁻¹ and 3500 -50 cm⁻¹ .Chemical Reactions Analysis
5-Nitro-2-Furoic Acid is a compound of the furans family and acidic conditions such as sulfuric acid refluxing acid in ethanol and turning to its ethyl ester agent . It has been used in various chemical reactions, including the synthesis of novel tetrahydroisoquinoline carbohydrazide compounds .Physical And Chemical Properties Analysis
5-Nitro-2-furoic acid has a molecular weight of 157.08 g/mol . It has a boiling point of 332.4 ℃ and a melting point of 185.00–189.00 ℃ at 760 mm Hg . It is very soluble in water .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 5-Nitro-2-furoic acid derivatives have been explored as potential anti-tubercular agents . Specifically, tetrahydroisoquinoline based 5-nitro-2-furoic acid derivatives have shown promise in this area .
- Methods of Application or Experimental Procedures : Twenty-six novel tetrahydroisoquinoline carbohydrazide compounds were designed, synthesized, and tested for their anti-mycobacterial activity . The structures of these synthesized derivatives were confirmed using mass spectrometry, 1H NMR, 13C NMR, and elemental analysis .
- Results or Outcomes : The inhibitory activity outcomes against Mycobacterium tuberculosis (Mtb) varied from 0.78 to 25 μg mL −1 . Among all the investigated analogues, compounds NFT-12, NFT-19, and NFT-20 exhibited substantial activity with a MIC of 0.78 μg mL −1 against Mtb H37Rv . Furthermore, the NFT-11 compound showed excellent activity with a MIC of 1.56 μg mL −1 . The majority of the compounds showed very good activity compared to the standard drug rifampicin (MIC 3.12 μg mL −1) .
Safety And Hazards
properties
IUPAC Name |
5-nitrofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODMEDPPCXSFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214746 | |
Record name | 5-Nitro-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-furoic acid | |
CAS RN |
645-12-5 | |
Record name | 5-Nitro-2-furoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-furoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 645-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROFURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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